molecular formula C16H23BN2O2 B6168466 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1551418-07-5

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B6168466
CAS No.: 1551418-07-5
M. Wt: 286.2
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Description

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative. Its structure comprises an indazole core substituted at the 1-position with a propyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a cornerstone of pharmaceutical and materials chemistry .

Properties

CAS No.

1551418-07-5

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The N-alkylation step involves treating 5-bromo-1H-indazole with propyl bromide in the presence of a strong base. Typical conditions include:

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 70–100°C for 12–24 hours.

For example, in a protocol adapted from similar indazole alkylations, 5-bromo-1H-indazole reacts with propyl bromide (1.2 equiv) using NaH (1.5 equiv) in DMF at 80°C, yielding 1-propyl-5-bromo-1H-indazole in 85–90% purity.

Challenges and Optimization

  • Regioselectivity : Alkylation occurs preferentially at the N-1 position due to steric and electronic factors.

  • Side Reactions : Over-alkylation or O-alkylation is mitigated by controlling stoichiometry and reaction time.

  • Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the mono-alkylated product.

Miyaura Borylation at the C-5 Position

Standard Miyaura Borylation Protocol

The Miyaura reaction replaces the bromine atom at C-5 with a boronic ester group. Key components include:

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.1–1.5 equiv).

  • Catalyst : Palladium complexes such as Pd(dppf)Cl₂ (1–5 mol%).

  • Base : Potassium acetate (KOAc, 3.0 equiv).

  • Solvent : Acetonitrile (MeCN) or dioxane/water mixtures.

  • Conditions : Microwave irradiation at 120°C for 1 hour or conventional heating at 80–100°C for 12 hours.

Representative Procedure:

  • Combine 1-propyl-5-bromo-1H-indazole (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in MeCN/H₂O (4:1).

  • Heat under microwave irradiation at 120°C for 1 hour.

  • Purify via column chromatography (cyclohexane/ethyl acetate) to obtain the boronic ester in 65–75% yield.

Catalytic System Comparison

CatalystBaseSolventTemperatureYield (%)
Pd(dppf)Cl₂KOAcMeCN/H₂O120°C70
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100°C62
Ir(cod)(OMe)₂-THF150°C<20

Palladium-based systems outperform iridium catalysts in this context, as Ir complexes struggle with aryl bromide substrates.

Alternative Methods: C-H Borylation Approaches

Iridium-Catalyzed C-H Borylation

Iridium catalysts like Ir(cod)(OMe)₂ enable direct C-H borylation but face regioselectivity issues. For N-protected indazoles, borylation occurs predominantly at C-3 rather than C-5. For example:

  • Substrate : 1-propyl-1H-indazole.

  • Conditions : Ir(cod)(OMe)₂ (5 mol%), B₂pin₂ (1.5 equiv), 4,4′-di-tert-butylbipyridine (dtbpy, 10 mol%) in THF at 150°C.

  • Outcome : <20% yield of the C-5 borylated product, with majority functionalization at C-3.

Directed Ortho-Metalation

Directed metalation strategies using directing groups (e.g., sulfonyl or pyridyl) could theoretically enhance C-5 selectivity. However, no successful applications for this compound have been reported in the literature.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-4), 7.85 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6), 4.25 (t, J = 7.0 Hz, 2H, N-CH₂), 1.85–1.75 (m, 2H, CH₂), 1.45 (s, 12H, Bpin-CH₃), 0.95 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR : δ 148.2 (C-Bpin), 125.6–135.4 (aromatic carbons), 83.5 (Bpin-O), 45.2 (N-CH₂), 24.9 (Bpin-CH₃).

Purity and Stability

  • HPLC : >95% purity (C18 column, MeCN/H₂O gradient).

  • Stability : The boronic ester is sensitive to protodeboronation in protic solvents; storage under inert atmosphere at –20°C is recommended.

Challenges and Considerations

  • Regioselectivity in Borylation : Miyaura borylation of aryl bromides remains the most reliable method for C-5 functionalization, whereas C-H activation lacks precision.

  • Catalyst Cost : Palladium catalysts, though effective, increase synthesis costs compared to copper or nickel alternatives.

  • Purification Difficulties : Boronic esters require careful chromatography to avoid decomposition .

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura coupling, a cornerstone reaction for C–C bond formation. Key findings include:

Reaction PartnerCatalyst SystemYield (%)ApplicationSource
4-BromopyridinePd(dppf)Cl₂, Na₂CO₃, DME/water82Synthesis of biheteroaryl scaffolds
3-Bromo-1-trityl-indazolePd(PPh₃)₄, K₂CO₃, DMF76Functionalized indazole derivatives
5-BromobenzothiophenePd(OAc)₂, SPhos, K₃PO₄68π-Conjugated systems

Conditions typically involve inert atmospheres (N₂/Ar) and temperatures between 80–100°C. The propyl substituent at N1 position enhances steric accessibility compared to methyl analogs, improving coupling efficiency by ~15% in sp²-sp² bond formations .

Boronation Exchange

The pinacol boronate undergoes transesterification with diols under acid catalysis:

text
1-propyl-5-(dioxaborolan-2-yl)-1H-indazole + 1,2-ethanediol → 1-propyl-5-(1,3,2-dioxaborinan-2-yl)-1H-indazole (89% yield)[4]

Directed Ortho-Metalation

The indazole core directs regioselective lithiation at C4 when treated with LDA (lithium diisopropylamide), enabling subsequent electrophilic trapping:

ElectrophileProductYield (%)
CO₂(g)4-Carboxy-indazole derivative71
Me₃SiCl4-Trimethylsilyl-indazole83
I₂4-Iodo-indazole65

This reactivity expands access to polysubstituted indazoles critical for medicinal chemistry .

Cyclopropanation

Under Rh₂(esp)₂ catalysis, the compound engages in [2+1] cycloadditions with diazoacetates:

text
+ N₂C(CO₂Et)₂ → Spiro[indazole-cyclopropane] (63% yield, dr >9:1)[3]

Palladium-Catalyzed Annulation

Reaction with o-dihaloarenes forms fused polycycles:

| Partner | Product | Conditions | Yiel

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases:

  • Anticancer Activity : Preliminary studies suggest that derivatives of indazole compounds exhibit cytotoxic effects on cancer cell lines. The incorporation of the boron-containing moiety may enhance their efficacy by improving solubility and bioavailability .
  • Neuroprotective Effects : Research indicates that indazole derivatives could have neuroprotective properties. The compound's ability to modulate neurotransmitter systems may be beneficial in treating neurodegenerative disorders .

Materials Science

In materials science, the unique properties of this compound can be utilized for synthesizing advanced materials:

  • Polymer Chemistry : The boron-dioxaborolane group can serve as a cross-linking agent in polymer synthesis. This can lead to the development of materials with enhanced mechanical properties and thermal stability .
  • Sensors and Electronics : The electronic properties of indazoles make them suitable for applications in organic electronics. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Agricultural Research

The compound's potential extends to agricultural applications:

  • Pesticide Development : The incorporation of the dioxaborolane moiety may enhance the efficacy of agrochemicals by improving their stability and reducing environmental impact. Research is ongoing to explore its use as a novel pesticide or herbicide .

Case Study 1: Anticancer Properties

A study conducted by Zhang et al. (2023) investigated the anticancer effects of various indazole derivatives on human breast cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations. This suggests a potential pathway for developing new cancer therapies.

Case Study 2: Material Enhancement

Research by Lee et al. (2024) focused on using boron-containing compounds in polymer matrices to improve thermal stability and mechanical strength. The incorporation of this compound into polycarbonate led to a marked increase in performance under high-temperature conditions.

Mechanism of Action

The mechanism of action of 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application:

    In Drug Discovery: The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and modulating cellular signaling pathways.

    In Material Science: The boronic ester group can undergo reversible covalent bonding with diols, making it useful in the design of responsive materials and sensors.

Comparison with Similar Compounds

Substituent Position and Alkyl Chain Variations

The position of the boronic ester group and the nature of the N1-alkyl substituent significantly influence reactivity and physicochemical properties. Key analogs include:

Compound Name N1 Substituent Boronic Ester Position Molecular Formula CAS No. Key Features
Target Compound Propyl 5 C₁₆H₂₃BN₂O₂ Not Provided Moderate lipophilicity; balanced steric bulk
1-Isopropyl-6-(dioxaborolan-2-yl)-1H-indazole Isopropyl 6 C₁₆H₂₃BN₂O₂ Not Provided Increased steric hindrance at N1; boronic ester at 6-position may alter coupling regioselectivity
1-Benzyl-5-(dioxaborolan-2-yl)-1H-indazole Benzyl 5 C₂₀H₂₃BN₂O₂ 1430753-39-1 Higher lipophilicity (logP ~3.5); potential π-π interactions in catalysis
1-Methyl-6-(dioxaborolan-2-yl)-1H-indazole Methyl 6 C₁₄H₁₉BN₂O₂ 1256359-09-7 Reduced steric bulk; faster coupling kinetics but lower stability
1-(2-Methylpropyl)-5-(dioxaborolan-2-yl)-1H-indazole 2-Methylpropyl 5 C₁₇H₂₅BN₂O₂ 1815595-36-8 Enhanced solubility in nonpolar solvents; branched chain may hinder crystallinity

Key Observations :

  • N1 Substituent : Propyl and isopropyl groups (linear vs. branched) modulate solubility and steric effects. Benzyl derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability in bioactive compounds.
  • Boronic Ester Position : 5-Substituted analogs (target compound, ) are more common in drug discovery due to predictable coupling outcomes compared to 6-substituted variants (e.g., ).

Challenges :

  • Steric hindrance from bulky N1 groups (e.g., benzyl , 2-methylpropyl ) can reduce reaction rates.
  • Boronic ester stability varies; 5-substituted derivatives are generally more stable than 6-substituted ones due to reduced ring strain .

Reactivity in Cross-Coupling Reactions

The target compound’s 5-boronic ester group enables efficient coupling with aryl halides. Comparative studies show:

  • Coupling Efficiency : 5-Substituted indazoles (target, ) achieve >80% conversion with electron-deficient partners (e.g., 4-chloropyridines ), while 6-substituted analogs require longer reaction times .
  • Byproduct Formation : Branched N1 substituents (e.g., 2-methylpropyl ) reduce homo-coupling byproducts compared to linear chains.

Biological Activity

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing compound that has gained attention in recent years for its potential applications in organic synthesis, pharmaceutical development, and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C16H23BN2O2C_{16}H_{23}BN_{2}O_{2} with a molecular weight of 287.38 g/mol. Its structure features an indazole core substituted with a propyl group and a dioxaborolane moiety. The unique properties of boron compounds often enhance their reactivity and biological interactions.

  • Enzyme Inhibition : Research indicates that indazole derivatives can act as enzyme inhibitors. The boron atom may facilitate interactions with active sites of various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Cell Signaling Modulation : Indazole compounds have been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Growth Inhibition : In vitro assays have shown significant growth inhibition in various cancer cell lines at micromolar concentrations. For instance, a study reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in tumor cells by activating caspase pathways and altering mitochondrial membrane potential .

Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains. Preliminary tests have indicated a minimum inhibitory concentration (MIC) of around 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy

In a controlled study involving murine models of liver cancer, treatment with the compound resulted in a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased cellular proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay) .

ParameterControl GroupTreatment Group
Tumor Size (mm)25 ± 310 ± 2
Ki-67 Expression (%)60 ± 520 ± 4
Apoptosis Index10%40%

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial effects on clinical isolates showed that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa at sub-inhibitory concentrations . This suggests potential applications in treating biofilm-associated infections.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug design:

  • Targeted Therapy : Its ability to selectively inhibit cancer cell growth while sparing normal cells positions it as a candidate for targeted cancer therapies.
  • Combination Therapies : Ongoing research is exploring its use in combination with existing chemotherapeutics to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

  • Methodology :

  • Step 1 : Start with a brominated indazole precursor (e.g., 5-bromo-1-propyl-1H-indazole).
  • Step 2 : Use Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture.
  • Step 3 : Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) and purify via column chromatography .
  • Key Validation : Confirm boron incorporation via ¹¹B NMR (δ ~30 ppm for pinacol boronate esters) .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The indazole NH proton typically appears as a broad singlet (δ 10–12 ppm).
  • FT-IR : Confirm boronate ester C-B stretching (~1350 cm⁻¹) and B-O vibrations (~670 cm⁻¹) .
    • Crystallography :
  • Use SHELXL for structure refinement. If twinning is suspected (common in boron-containing compounds), apply the TWIN/BASF commands in OLEX2 to resolve data discrepancies .

Advanced Research Questions

Q. How to resolve crystallographic data contradictions arising from disorder in the boronate ester moiety?

  • Approach :

  • Modeling Disorder : Split the boronate ester into two overlapping orientations (PART command in SHELXL). Refine occupancy factors iteratively.
  • Validation : Check ADPs (Atomic Displacement Parameters) for unrealistic thermal motion. Use SQUEEZE in PLATON to account for solvent voids .
    • Example : A study on similar indazole-boronate esters resolved disorder by refining partial occupancies (0.6:0.4 ratio) with R₁ < 5% .

Q. What strategies improve reaction yields in cross-coupling applications of this compound?

  • Optimization :

  • Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to stabilize Pd(0) intermediates and reduce homocoupling byproducts.
  • Solvent Systems : Use toluene/water mixtures for hydrophobic substrates or THF/water for polar systems.
  • Catalyst Loading : Reduce Pd to 0.5–2 mol% to minimize metal residues .
    • Case Study : A 2023 study achieved 85% yield in a Suzuki coupling by using XPhos (2 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C .

Q. How to evaluate the bioactivity of this compound in drug discovery pipelines?

  • In Vitro Assays :

  • Screen against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays.
  • Assess solubility via shake-flask method (logP ~3.5 predicted for this compound).
    • Molecular Docking :
  • Use AutoDock Vina to model interactions with ATP-binding pockets. The boronate ester may act as a hydrogen-bond acceptor with lysine residues .

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